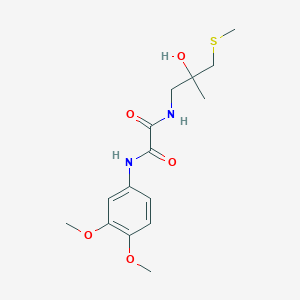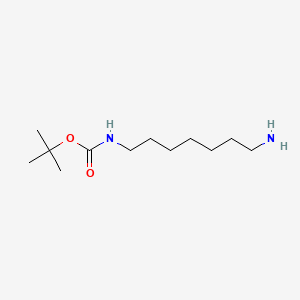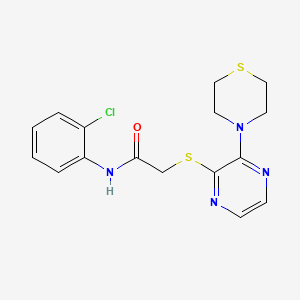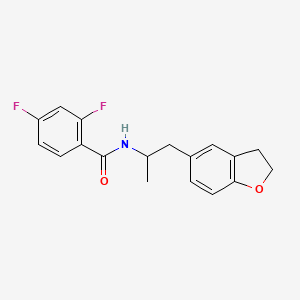![molecular formula C14H11F2NO B2369870 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide CAS No. 512181-73-6](/img/structure/B2369870.png)
4-fluoro-N-[(4-fluorophenyl)methyl]benzamide
Übersicht
Beschreibung
“4-fluoro-N-[(4-fluorophenyl)methyl]benzamide” is a chemical compound with the molecular formula C13H10F2N . It is also known as N-(4-Fluorophenyl)benzamide . The compound is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “4-fluoro-N-[(4-fluorophenyl)methyl]benzamide” consists of a benzamide moiety that is N-linked to a benzyl group . The compound has a molecular weight of 219.23 .Physical And Chemical Properties Analysis
“4-fluoro-N-[(4-fluorophenyl)methyl]benzamide” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Serotonin 1A Receptors in Alzheimer's Disease
- A study utilized a molecular imaging probe, closely related to 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide, for positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, revealing significant decreases in receptor densities in key brain regions (Kepe et al., 2006).
Dimorphic Forms and Crystal Analysis
- 4-Fluoro-N-(2-fluorophenyl) benzamide exhibited dimorphic behavior analyzed through morphology, X-ray single-crystal structure analysis, and other methods, highlighting the role of hydrogen bonds and weak intermolecular interactions in crystal packing (Chopra & Row, 2005).
Crystal Structure Characterization
- Research on the crystal structure of a variant of 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide emphasized the importance of N-H···O hydrogen bonds in molecular packing within the crystal (Deng et al., 2014).
Antipathogenic Activity
- A study on acylthioureas related to 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide demonstrated significant anti-pathogenic activity against bacteria and fungi, suggesting potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Disorder-Induced Polymorphism
- Analysis of 3-fluoro-N-(3-fluorophenyl) benzamide, a closely related compound, identified concomitant polymorphism due to disorder in the crystal structure, involving N−H···O hydrogen bonds and weak C−H···F interactions (Chopra & Row, 2008).
Vibrational Spectroscopic Studies
- Fourier transform infrared (FT-IR) and FT-Raman spectra of a similar compound were used to analyze vibrational wavenumbers, providing insights into charge transfer interactions and molecular bonding (Ushakumari et al., 2008).
Halogen Interactions in Crystal Structures
- Research on halogen-substituted benzanilides, similar to 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide, revealed insights into weak interactions involving halogens in crystal structures, emphasizing the role of hydrogen bonds and weak halogen interactions (Chopra & Row, 2005).
Experimental and Theoretical Characterization of Short H-Bonds
- A study focused on the occurrence and nature of short hydrogen bonds involving organic fluorine in molecular crystals related to 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide, providing significant insights into the energetic and topological aspects of these interactions (Panini & Chopra, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFYBDORFMDXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(4-fluorobenzyl)benzamide | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2,5-Dimethylphenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369789.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2369792.png)

![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)

![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2369797.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2369798.png)


![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)
